2-Fluoro-6-(3-methylcyclohexyl)aniline
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Overview
Description
2-Fluoro-6-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a 3-methylcyclohexyl group at the 6-position of the aniline ring. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 2-Fluoro-6-(3-methylcyclohexyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-methylcyclohexanone.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Fluoro-6-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-6-(3-methylcyclohexyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
2-Fluoro-6-(3-methylcyclohexyl)aniline can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(14)13(11)15/h3,6-7,9-10H,2,4-5,8,15H2,1H3 |
InChI Key |
DOBVHEPKTBAOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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